Ethyl (2-formyl-6-methoxy-4-nitrophenoxy)acetate
Description
Properties
CAS No. |
25672-28-0 |
|---|---|
Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H13NO7/c1-3-19-11(15)7-20-12-8(6-14)4-9(13(16)17)5-10(12)18-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
YITNZVDOWFSDOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Comparison of Ethyl (2-formyl-6-methoxy-4-nitrophenoxy)acetate and Analogous Compounds
Q & A
Basic: What are the standard synthetic routes for Ethyl (2-formyl-6-methoxy-4-nitrophenoxy)acetate?
Answer:
The synthesis typically involves nucleophilic substitution between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and ethyl bromoacetate. The reaction is conducted in a polar aprotic solvent (e.g., acetone or DMF) with a base like potassium carbonate under reflux (4–6 hours). Purification is achieved via recrystallization or column chromatography . Key steps include:
- Activation of the phenolic hydroxyl group for nucleophilic displacement.
- Optimization of solvent polarity to enhance reaction kinetics.
- Monitoring by TLC or HPLC to confirm completion.
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester, aldehyde C=O at ~1675 cm⁻¹, and NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- UV-Vis Spectroscopy : Detects conjugation effects (e.g., λmax ~256 nm due to nitro-aromatic transitions) .
- GC-MS : Analyzes purity and fragmentation patterns, especially for volatile derivatives .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aldehyde proton at δ ~10.2 ppm) .
Advanced: How can the nitro group in this compound be selectively reduced, and what are the optimal conditions?
Answer:
Catalytic hydrogenation using Pd/C (5–10% loading) under H₂ (1–3 atm) in ethanol at 50–80°C selectively reduces the nitro group to an amine without affecting the aldehyde or ester moieties. Critical parameters include:
- Catalyst activation : Pre-reduction of Pd/C to avoid side reactions.
- Reaction monitoring : Use HPLC to track nitro-to-amine conversion (>90% yield under optimized conditions) .
- Post-reduction purification : Column chromatography with ethyl acetate/hexane gradients to isolate the amine derivative.
Advanced: What strategies resolve structural ambiguities when crystallographic data is unavailable?
Answer:
- Computational modeling : Use software like Gaussian or ORCA to optimize geometry and simulate NMR/IR spectra for comparison with experimental data.
- X-ray powder diffraction : Compare experimental patterns with predicted ones from databases (e.g., Cambridge Structural Database).
- SHELX suite : Employ Patterson methods (SHELXD) for phase problem resolution in absence of single crystals .
- ORTEP-3 : Generate 3D molecular graphics to validate bond lengths/angles against similar structures .
Advanced: How do substituents (formyl, methoxy, nitro) influence the compound's reactivity in nucleophilic substitutions?
Answer:
- Nitro group : Strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Methoxy group : Ortho/para-directing via electron donation, enhancing reactivity at specific positions.
- Formyl group : Participates in conjugation, stabilizing intermediates during reactions like Schiff base formation .
- Experimental validation : Competitive reactions with varying substituents (e.g., replacing nitro with amino) to assess electronic effects .
Methodological: How to optimize reaction conditions to minimize by-products during synthesis?
Answer:
- Solvent selection : Use DMF for high solubility of intermediates; switch to acetone for easier workup.
- Base stoichiometry : Maintain a 1.2:1 molar ratio of K₂CO₃ to phenol to avoid over-alkylation.
- Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation .
- Additive screening : Introduce phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
Data Analysis: How to interpret conflicting data from different spectroscopic methods?
Answer:
- Cross-validation : Compare IR (functional groups), NMR (substituent positions), and MS (molecular weight) to identify inconsistencies.
- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 in NMR) or column bleed in GC-MS .
- Dynamic light scattering (DLS) : Rule out aggregation effects in UV-Vis spectra.
- Case study : In , conflicting UV and IR data were resolved by recrystallization to remove impurities .
Application: What in vitro biological assays are suitable for evaluating its bioactivity?
Answer:
- Antibacterial activity : Broth microdilution assay (MIC determination) against Gram-positive/negative strains .
- Antioxidant potential : DPPH radical scavenging assay (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.
- Limitations : Compounds must be tested in compliance with in-vitro regulations (e.g., no in vivo use without approval) .
Mechanistic: What is the thermal decomposition profile of this compound under pyrolysis conditions?
Answer:
- Primary pathway : Cleavage of the ester bond to form acetic acid and a phenolic derivative.
- Secondary reactions : Nitro group decomposition to NOx gases above 200°C.
- Kinetics : Follows first-order kinetics with activation energy (~120 kJ/mol) derived from TGA/DSC .
- Product analysis : GC-MS identifies volatile fragments (e.g., ethylene from ester pyrolysis) .
Computational: How can molecular modeling predict interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS).
- Validation : Compare predicted IC₅₀ values with experimental assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
